

# Application Notes and Protocols: Creating and Characterizing Ghrelin Receptor Knockout Rat Models

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Compound of Interest		
Compound Name:	Ghrelin (rat)	
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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Ghrelin, a peptide hormone primarily secreted by the stomach, plays a crucial role in regulating appetite, energy homeostasis, and growth hormone release. Its effects are mediated through the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. To elucidate the physiological functions of the ghrelin system and to identify potential therapeutic targets for metabolic and neuroendocrine disorders, the development of animal models with a disrupted ghrelin signaling pathway is indispensable. This document provides detailed application notes and protocols for the creation and characterization of ghrelin receptor knockout (GHSR-KO) rat models using CRISPR/Cas9 technology.

## Section 1: Generation of Ghrelin Receptor Knockout Rats using CRISPR/Cas9

The CRISPR/Cas9 system has emerged as a powerful and efficient tool for targeted genome editing. This section outlines the protocol for generating GHSR knockout rats by deleting a critical exon of the Ghsr gene.

## **Experimental Workflow**



The overall workflow for generating GHSR-KO rats involves several key steps, from the design of guide RNAs to the identification of founder animals.



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**Caption:** Experimental workflow for generating GHSR knockout rats.

## Protocol: CRISPR/Cas9-Mediated Knockout of Rat Ghsr

#### 1.2.1 sgRNA Design and Synthesis

Successful gene knockout depends on the design of highly specific and efficient single guide RNAs (sgRNAs).

- Target Selection: Target a critical exon of the rat Ghsr gene (e.g., Exon 1, which contains the start codon) to ensure a complete loss of function.
- sgRNA Design Tools: Utilize online tools such as CHOPCHOP or CRISPOR to design sgRNAs with high on-target scores and low off-target potential.[1]
- Validated sgRNA Sequences: A previously validated study utilized the following sgRNA sequences to flank Exon 1 of the rat Ghsr gene[2][3]:
  - Upstream pair:
    - gRNA 1: 5'-GTCACCAACACCTGCTCCGA-3'
    - gRNA 2: 5'-GCTTAGGCCAGGACCAGGGT-3'



- o Downstream pair:
  - gRNA 3: 5'-GTTCTGACTCCAGGCAGCAC-3'
  - gRNA 4: 5'-GGCAGAGAAAGACAGAGACT-3'
- Synthesis: Synthesize the designed sgRNAs using a commercially available in vitro transcription kit.
- 1.2.2 Preparation of Cas9 and Microinjection Mix
- Cas9: Use either Cas9 mRNA or purified Cas9 protein. Cas9 protein is often preferred for higher efficiency and reduced mosaicism.
- Microinjection Buffer: Prepare a sterile, microinjection-grade buffer (e.g., TE buffer, pH 7.5).
- Microinjection Mix: Prepare a final concentration of 20-50 ng/μL of Cas9 mRNA/protein and 10-25 ng/μL of each sgRNA in the microinjection buffer.
- 1.2.3 Microinjection and Embryo Transfer
- Zygote Collection: Collect zygotes from superovulated female Wistar or Sprague-Dawley rats.
- Microinjection: Inject the Cas9/sgRNA mixture into the cytoplasm or pronucleus of the collected zygotes.
- Embryo Transfer: surgically transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female rats.

## Section 2: Validation of Ghrelin Receptor Knockout

Thorough validation is critical to confirm the successful knockout of the Ghsr gene at the genomic, mRNA, and protein levels.

## **Genotyping of Founder Animals**

2.1.1 DNA Extraction



- Collect a small tail biopsy (1-2 mm) from 2-3 week old pups.
- Extract genomic DNA using a commercial DNA extraction kit following the manufacturer's protocol.

#### 2.1.2 PCR-Based Genotyping

- Primer Design: Design primers flanking the targeted deletion region. The wild-type allele will
  produce a larger PCR product than the knockout allele.
- Validated Genotyping Primers: The following primers have been successfully used to identify a deletion in the rat Ghsr gene[3]:
  - Forward Primer: 5'-CCTAGGCTTCTCACTTCTCCCTTTC-3'
  - Reverse Primer: 5'-GCAGAGAAAGACAGAGACTTGAGAGAC-3'
- Expected PCR Product Sizes:
  - Wild-Type (WT): ~1063 bp
  - Heterozygous (Het): Both ~1063 bp and ~217 bp products
  - Homozygous Knockout (KO): ~217 bp

#### PCR Protocol:

- Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the forward and reverse primers.
- Add 100-200 ng of genomic DNA to each reaction.
- Perform PCR using the following cycling conditions:
  - Initial denaturation: 95°C for 3 minutes
  - 35 cycles of:
    - Denaturation: 95°C for 30 seconds



Annealing: 60°C for 30 seconds

Extension: 72°C for 1 minute

■ Final extension: 72°C for 5 minutes

Analyze the PCR products by agarose gel electrophoresis.

#### 2.1.3 Sanger Sequencing

To confirm the precise nature of the deletion, purify the PCR products from the knockout allele and submit them for Sanger sequencing.

## **Validation of GHSR mRNA Expression**

#### 2.2.1 RNAscope® in situ Hybridization

RNAscope® is a highly sensitive and specific method to visualize mRNA expression in tissue sections.

- Tissue Preparation: Perfuse rats with 4% paraformaldehyde (PFA) and collect brains. Postfix the brains in 4% PFA overnight, followed by cryoprotection in sucrose solutions. Section the brains on a cryostat.
- Probe: Use a specific RNAscope® probe targeting the rat Ghsr mRNA.
- Protocol: Follow the manufacturer's detailed protocol for the RNAscope® assay. This
  typically involves a series of hybridization and signal amplification steps.
- Expected Results: Abundant Ghsr mRNA signal should be observed in the hypothalamus and other brain regions of wild-type rats, with no signal detected in knockout rats.[3][4]

## Validation of GHSR Protein Expression and Function

#### 2.3.1 Western Blot Analysis

• Tissue Homogenization: Dissect brain regions known to express GHSR (e.g., hypothalamus, pituitary) and homogenize in RIPA buffer supplemented with protease inhibitors.



- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate 20-30 μg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody specific for GHSR overnight at 4°C.
  - Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Expected Results: A specific band corresponding to the molecular weight of GHSR should be present in wild-type samples and absent in knockout samples.
- 2.3.2 Functional Assay: Growth Hormone Response to Ghrelin

A key functional validation is to assess the responsiveness of the knockout animals to ghrelin administration.

#### Protocol:

- Fast rats for a short period (e.g., 4-6 hours).
- Administer acyl-ghrelin (e.g., 10 nmol/kg, intraperitoneally) or saline as a control.
- Collect blood samples via tail vein or cardiac puncture at baseline and 15-30 minutes postinjection.
- Measure plasma growth hormone (GH) concentrations using a commercially available ELISA or RIA kit.



• Expected Results: Wild-type rats should exhibit a significant increase in plasma GH levels following ghrelin administration, while GHSR-KO rats will show no response.[3][4]

## Section 3: Phenotypic Characterization of GHSR Knockout Rats

GHSR knockout rats exhibit distinct metabolic and behavioral phenotypes compared to their wild-type littermates. This section provides protocols for key phenotyping experiments and summarizes expected quantitative data.

## **Metabolic Phenotyping**

- 3.1.1 Body Weight and Food and Water Intake
- · Protocol:
  - House rats individually.
  - Measure body weight daily or weekly at the same time of day.
  - Measure food and water intake daily by weighing the food hopper and water bottle.
     Account for any spillage.
- Data Presentation:



Parameter	Genotype	Chow Diet	High-Fat Diet (HFD)	Reference
Body Weight	WT	Normal growth curve	Significant weight gain	[5][6]
КО	Significantly lower than WT	Attenuated weight gain compared to WT on HFD	[4][5][6]	
Daily Food Intake	WT	Normal intake	Increased caloric intake	[5][6]
КО	Significantly lower than WT	Reduced intake compared to WT on HFD	[4][5][6]	

## 3.1.2 Body Composition Analysis

#### Protocol:

- Use quantitative magnetic resonance (qMR) or dual-energy X-ray absorptiometry (DEXA)
   for in vivo measurement of fat mass, lean mass, and free water content.
- For terminal studies, perform a carcass analysis by dissecting and weighing specific fat pads (e.g., epididymal, retroperitoneal, inguinal white adipose tissue, and interscapular brown adipose tissue).

#### Data Presentation:



Parameter	Genotype	Observation	Reference
Fat Mass	КО	Generally lower than WT	[7]
Lean Mass	КО	No significant difference from WT	[7]
Brown Adipose Tissue (BAT)	КО	Significantly higher percentage of body weight compared to WT	[3][4][5]

### 3.1.3 Indirect Calorimetry

#### Protocol:

- Acclimate rats to metabolic cages (e.g., CLAMS or TSE LabMaster) for 24-48 hours.
- Measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), and energy expenditure over a 24-hour period.
- Monitor locomotor activity simultaneously using infrared beams.

#### Data Presentation:

Parameter	Genotype	Observation	Reference
Energy Expenditure	КО	Often higher than WT, particularly during the dark cycle	[8]
Respiratory Exchange Ratio (RER)	КО	May show a preference for fat oxidation (lower RER)	[7]
Locomotor Activity	КО	Reports vary, some show reduced activity	[9]



## **Endocrine Phenotyping**

#### 3.2.1 Basal and Stimulated Growth Hormone Levels

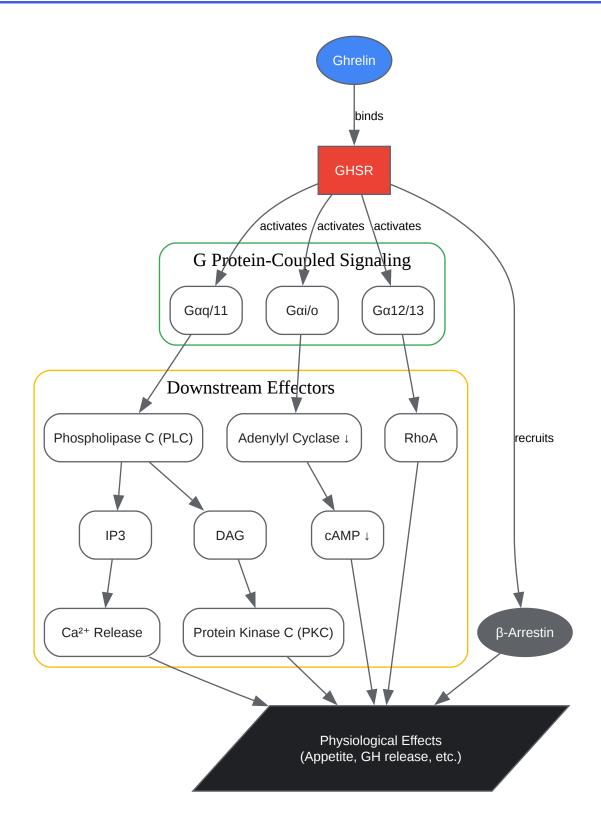
- Protocol:
  - For basal levels, collect blood from undisturbed, freely moving rats via a cannula or from trunk blood following decapitation.
  - For stimulated levels, follow the protocol in Section 2.3.2.
- Data Presentation:

Condition	Genotype	Plasma Growth Hormone (GH)	Reference
Basal	КО	Lower than WT	[3]
Ghrelin-Stimulated	WT	Significant increase	[3][4]
КО	No response	[3][4]	

## Section 4: Ghrelin Receptor Signaling Pathway

The ghrelin receptor is a G protein-coupled receptor (GPCR) that can activate multiple downstream signaling pathways. Understanding these pathways is crucial for interpreting the phenotype of the knockout model and for drug development.





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Caption: Ghrelin receptor signaling pathways.

## Conclusion



The generation and thorough characterization of ghrelin receptor knockout rat models provide an invaluable tool for understanding the complex roles of the ghrelin system in physiology and disease. The protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully create and validate these models, and to perform the necessary phenotypic analyses to advance our knowledge in the fields of metabolism, neuroendocrinology, and drug development.

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- To cite this document: BenchChem. [Application Notes and Protocols: Creating and Characterizing Ghrelin Receptor Knockout Rat Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013135#creating-ghrelin-receptor-knockout-rat-models]



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